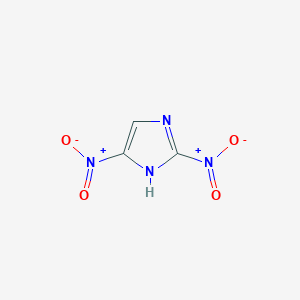
2-Hydroxypropane-1,3-diyl diacetate
Descripción general
Descripción
2-Hydroxypropane-1,3-diyl diacetate, also known as 1,3-Diacetin, is a derivative of Triacetin . It has a molecular formula of C7H12O5 and a molecular weight of 176.17 . It is a glycol ether and a glycol with the chemical formula CH2OHC(O)CH2CO2H .
Synthesis Analysis
The synthesis of 2-Hydroxypropane-1,3-diyl diacetate can be achieved from Acetic acid and Glycerol . A specific synthesis process involves adding 15g (0.25mol) of acetic acid, 2.3g (0.025mol) of glycerol, and 0.023g of catalyst to a high-pressure reaction in a stainless steel kettle. Under the protection of an inert gas, the reaction is stirred at 120 °C for 4 hours under normal pressure .Molecular Structure Analysis
The InChI code for 2-Hydroxypropane-1,3-diyl diacetate is 1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 . This compound is an ester of hydroxypropane-1,3-diyl diacetate .Chemical Reactions Analysis
The formation of ester can be explained if we take into account that the acidity of PCC can promote a rapid addition of 1,2-diacetin to the glyceraldehyde diacetate to form the dimeric hemiacetal, from which subsequent oxidation produces the dimeric ester .Physical And Chemical Properties Analysis
2-Hydroxypropane-1,3-diyl diacetate is a liquid at room temperature . It has a boiling point of 227.77°C (rough estimate), a density of 1.1790, and a refractive index of 1.4395 (estimate) . It is slightly soluble in Chloroform, DMSO, and Ethyl Acetate .Aplicaciones Científicas De Investigación
Cosmetics
1,3-Diacetin is used in the cosmetics industry due to its properties as a skin conditioning agent .
Pharmaceuticals
In the pharmaceutical industry, 1,3-Diacetin is used as an excipient, which is a substance formulated alongside the active ingredient of a medication .
Food and Fuel Additives
1,3-Diacetin is used as an additive in both food and fuel. In food, it acts as a flavoring agent, while in fuel, it is used to enhance certain properties .
Plasticizers
1,3-Diacetin serves as a plasticizer, which is a substance added to plastics to increase their flexibility, transparency, durability, and longevity .
Precursor for Other Chemical Compounds
1,3-Diacetin is used as a precursor for other chemical compounds in various chemical reactions .
Green Synthesis
Researchers are developing innovative methods of transforming glycerol into value-added chemicals like 1,3-Diacetin. This process is considered “green” as it is safer for the environment and consumers .
Non-Green Synthesis
1,3-Diacetin can also be synthesized through traditional chemical methods. Although these methods are efficient and productive, they are considered “non-green” as they can be unsafe for the environment and consumers .
Biodiesel Industry
The biodiesel industry produces excess glycerol, which can be converted into 1,3-Diacetin. This strategy helps utilize the excess glycerol and transform it into a value-added chemical .
Safety And Hazards
This compound is associated with certain hazards. The safety information pictograms indicate a warning, with hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPODKLDCLFLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146906 | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropane-1,3-diyl diacetate | |
CAS RN |
105-70-4 | |
| Record name | 1,3-Diacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)



